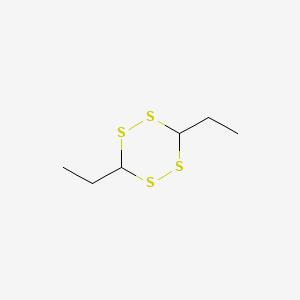

3,6-Diethyl-1,2,4,5-tetrathiane

Beschreibung

Eigenschaften

CAS-Nummer |

54717-12-3 |

|---|---|

Molekularformel |

C6H12S4 |

Molekulargewicht |

212.4 g/mol |

IUPAC-Name |

3,6-diethyl-1,2,4,5-tetrathiane |

InChI |

InChI=1S/C6H12S4/c1-3-5-7-9-6(4-2)10-8-5/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

WASBDGZBDGMWMT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1SSC(SS1)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Approaches

3,6-Diethyl-1,2,4,5-tetrathiane can be synthesized via controlled chemical reactions involving suitable sulfur and carbon precursors that form the tetrathiane ring system. The general synthetic strategy involves cyclization reactions that incorporate four sulfur atoms into a six-membered ring with ethyl groups at the 3 and 6 positions.

Cyclization of Dithiols and Dihalides: One common laboratory synthesis involves the reaction of 1,2-ethanedithiol or related dithiols with diethyl-substituted dihalides under basic or neutral conditions to promote ring closure forming the tetrathiane structure. This method allows for control over stereochemistry (cis/trans isomers) depending on reaction conditions.

By-product Isolation from Dithiazine Synthesis: Literature reports indicate that this compound can be isolated as a by-product during the synthesis of dithiazine derivatives. This method involves sulfur incorporation into organic frameworks, where tetrathiane derivatives form alongside other organosulfur compounds. The isomers (Z/E) can be separated by gas chromatography techniques.

Extraction from Natural Sources

Although primarily synthesized chemically, this compound is also found naturally in Allium species such as onions, leeks, and scallions. Extraction methods from natural sources involve:

Steam Distillation of Onion Oil: Fresh onions are homogenized and subjected to steam distillation to obtain onion oil rich in organosulfur compounds, including this compound. The oil is then extracted with organic solvents to isolate the compound.

Solvent Extraction Efficiency: Comparative studies of solvents for extracting organosulfides from onion oil show that dichloromethane (DCM) provides the highest extraction efficiency for this compound compared to diethyl ether, n-pentane, and hexanes. The extraction involves multiple solvent washes of the aqueous distillate, followed by solvent evaporation and GC-MS analysis for compound identification and quantification.

The identification and purity assessment of this compound in synthetic and natural extracts rely heavily on chromatographic and spectrometric techniques:

The stereochemistry of this compound (cis/trans or Z/E isomers) can be controlled or distinguished by chromatographic methods, which is critical for applications where specific isomers have different sensory or chemical properties.

Synthetic methods allow for the production of both isomers, with the trans isomer often being more stable and predominant in synthetic preparations.

Extraction from natural sources is less selective but provides a complex mixture of organosulfur compounds, with this compound being one of the major contributors to the characteristic aroma of Allium species.

The choice of solvent in extraction significantly affects the yield and purity of the compound, with dichloromethane being the preferred solvent for analytical and preparative purposes.

The preparation of this compound involves both synthetic chemical methods and extraction from natural Allium sources. Synthetic routes primarily rely on cyclization reactions of sulfur-containing precursors, allowing for isomer control and purity. Extraction methods from natural sources, particularly steam-distilled onion oil followed by solvent extraction, provide a practical approach to obtain the compound in complex mixtures. Analytical techniques such as GC-MS and chromatographic separation are essential for characterizing and distinguishing isomers. Dichloromethane is the solvent of choice for efficient extraction and analysis.

This comprehensive understanding of preparation methods supports the compound’s application in flavor chemistry and organosulfur compound research.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Diethyl-1,2,4,5-tetrathiane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Substitution: Various alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

3,6-Diethyl-1,2,4,5-tetrathiane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Wirkmechanismus

The mechanism of action of 3,6-Diethyl-1,2,4,5-tetrathiane involves its interaction with molecular targets through its sulfur atoms. The compound can form complexes with metal ions, which may play a role in its biological activities. Additionally, the sulfur-sulfur bonds can undergo redox reactions, contributing to its chemical reactivity.

Vergleich Mit ähnlichen Verbindungen

1,2,4,5-Tetrathiane (Unsubstituted)

3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane

3,3,6,6-Tetrabenzyl-1,2,4,5-tetrathiane

4,6-Diethyl-1,2,3,5-tetrathiane

- Structure : Structural isomer with sulfur atoms at 1,2,3,5-positions.

- Data Availability: Limited information on occurrence or applications .

Functional Analogues

3,5-Diethyl-1,2,4-trithiolane

1-Propenyl Propyl Trisulfide (E/Z isomers)

- Structure : Linear trisulfide with propenyl and propyl groups.

- Occurrence : Dominant in onion oil extracts (≥5 mg/kg in DCM) and linked to hemolytic anemia in high doses .

- Comparison : Linear structure vs. cyclic tetrathiane; both contribute to Allium aroma but differ in toxicity profiles .

Data Tables

Table 1: Concentration in Allium Species

Table 2: Thermal and Regulatory Properties

| Compound | Thermal Stability (°C) | FEMA No. | JECFA No. | |

|---|---|---|---|---|

| 3,6-Diethyltetrathiane | Stable ≤200 | 4094 | 1687 | |

| 3,3,6,6-Tetrabenzyltetrathiane | Decomposes >312 | – | – | |

| 1,2,4,5-Tetrathiane | Stable ≤150 | – | – |

Key Research Findings

Enzymatic Formation: The concentration of 3,6-diethyltetrathiane in onions correlates with alliinase activity, which is inhibited in thin-tissued species like chives (Allium schoenoprasum) .

Solvent Extraction Efficiency : DCM outperforms diethyl ether, n-pentane, and hexanes in extracting 3,6-diethyltetrathiane from onion oil, yielding 108.72 mg/kg vs. 38.06 mg/kg in diethyl ether .

Aroma Contribution : In scallion pancakes, the compound’s "sweet, onion-like" aroma is detectable at low thresholds (FD factor = 32–64) .

Safety Profile : While GRAS, its co-occurrence with hemolytic agents like dipropyl disulfide necessitates controlled use in food products .

Q & A

Basic: What are the recommended methods for synthesizing 3,6-Diethyl-1,2,4,5-tetrathiane in high purity for research purposes?

Methodological Answer:

this compound can be synthesized via thermal degradation of sulfur-containing amino acids (e.g., cystine or cysteine) under controlled conditions. For instance, Shu et al. (1985a,b) demonstrated that heating cysteine derivatives with hydrogen sulfide or ammonium sulfide yields tetrathiane analogs . Additionally, Hwang et al. (1986) reported its formation from reactions involving p-mercaptoacetaldehyde and ammonium sulfide . To achieve high purity, researchers should employ gas chromatography (GC) coupled with mass spectrometry (GC-MS) for separation and verification, as described in studies on flavor compound synthesis .

Basic: How can researchers analyze the presence and concentration of this compound in complex matrices like food products?

Methodological Answer:

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is the gold standard for quantifying this compound in complex matrices. For example, studies on onion volatiles utilized GC-MS to track concentration changes under varying storage temperatures, noting increased levels in bulb samples at higher temperatures . Calibration curves using synthetic standards and internal normalization (e.g., GC% area) are critical for accurate quantification .

Advanced: What factors influence the conformational stability of this compound, and how can these be experimentally determined?

Methodological Answer:

The conformational stability of tetrathiane derivatives is influenced by substituent steric effects. For example, 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane adopts a twist-boat conformation due to reduced 1,3-diaxial interactions . For 3,6-diethyl derivatives, computational modeling (e.g., DFT calculations) combined with X-ray crystallography or NMR spectroscopy can elucidate preferred conformations. Substituent size and electronic effects should be systematically varied to assess their impact on ring puckering and stability .

Advanced: How should researchers address discrepancies in environmental stability data, such as varying concentrations under different storage temperatures?

Methodological Answer:

Contradictory observations (e.g., higher tetrathiane concentrations in onion bulbs at 20°C vs. lower levels in rings/squares) may arise from matrix-specific degradation pathways or enzymatic activity . To resolve discrepancies, researchers should:

- Conduct kinetic studies under controlled conditions (temperature, pH, light).

- Use isotopically labeled analogs to trace degradation products.

- Compare stability in isolated vs. intact biological systems to identify matrix effects.

Basic: What toxicological assessment methods are validated for evaluating the safety of this compound in academic research?

Methodological Answer:

The Salmonella typhimurium reverse mutation assay (Ames test) is a validated method for assessing mutagenicity, as applied in EFSA evaluations . Subchronic toxicity studies (e.g., 90-day rat models) establish no-observed-effect levels (NOELs), with a reported NOEL of 0.3 mg/kg bw/day for structurally related trithianes . Dose-response studies should include metabolite profiling (e.g., LC-MS) to identify bioactivation pathways.

Advanced: What mechanistic pathways explain the formation of this compound from precursor compounds in thermal degradation reactions?

Methodological Answer:

Mechanistic studies suggest that tetrathianes form via condensation of aldehydes (e.g., acetaldehyde) with hydrogen sulfide, followed by cyclization. For example, thermal degradation of cystine produces intermediates like p-mercaptoacetaldehyde, which reacts with ammonium sulfide to form tetrathiane rings . Isotopic labeling (e.g., 34S) and time-resolved GC-MS can track sulfur incorporation and intermediate stability.

Advanced: How do co-occurring compounds like 3,5-diethyl-1,2,4-trithiolane affect the analytical quantification of this compound in mixtures?

Methodological Answer:

Co-elution of 3,6-diethyltetrathiane with 3,5-diethyltrithiolane in GC analyses can lead to quantification errors. To mitigate this:

- Optimize chromatographic conditions (e.g., column polarity, temperature gradients) using standards from JECFA or FEMA .

- Employ tandem mass spectrometry (MS/MS) for selective ion fragmentation.

- Validate methods using synthetic mixtures (e.g., 55% tetrathiane + 45% trithiolane) as described in EFSA reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.